Bienvenue dans la boutique en ligne BenchChem!

H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH

Autoantibody induction EAMG model standardization Carrier‑free immunization

The compound H‑Glu‑Ile‑Ile‑Val‑Thr‑His‑Phe‑Pro‑Phe‑Asp‑Glu‑Gln‑Asn‑Cys‑Ser‑Met‑Lys‑OH (CAS 194737‑11‑6), also designated Acetylcholine Receptor α1 (129‑145), is a 17‑residue synthetic peptide corresponding to a conserved extracellular segment of the nicotinic acetylcholine receptor (AChR) α1 subunit. Unlike many immunogenic peptides that require carrier conjugation, this self‑peptide activates T helper lymphocytes and induces autoantibody production without exogenous carrier, directly eliciting electrophysiological signs of experimental autoimmune myasthenia gravis (EAMG) in rats.

Molecular Formula C90H136N22O28S2
Molecular Weight 2038.324
CAS No. 194737-11-6
Cat. No. B574433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH
CAS194737-11-6
Molecular FormulaC90H136N22O28S2
Molecular Weight2038.324
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C90H136N22O28S2/c1-9-46(5)71(109-74(123)52(92)26-30-67(117)118)87(136)110-72(47(6)10-2)86(135)108-70(45(3)4)85(134)111-73(48(7)114)88(137)104-58(38-51-41-95-44-96-51)79(128)105-61(37-50-22-15-12-16-23-50)89(138)112-34-19-25-64(112)84(133)103-57(36-49-20-13-11-14-21-49)78(127)102-60(40-69(121)122)81(130)98-54(28-31-68(119)120)75(124)97-53(27-29-65(93)115)76(125)101-59(39-66(94)116)80(129)107-63(43-141)83(132)106-62(42-113)82(131)99-55(32-35-142-8)77(126)100-56(90(139)140)24-17-18-33-91/h11-16,20-23,41,44-48,52-64,70-73,113-114,141H,9-10,17-19,24-40,42-43,91-92H2,1-8H3,(H2,93,115)(H2,94,116)(H,95,96)(H,97,124)(H,98,130)(H,99,131)(H,100,126)(H,101,125)(H,102,127)(H,103,133)(H,104,137)(H,105,128)(H,106,132)(H,107,129)(H,108,135)(H,109,123)(H,110,136)(H,111,134)(H,117,118)(H,119,120)(H,121,122)(H,139,140)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-/m0/s1
InChIKeyHLWBRNDODNBUQE-OYAPUHASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylcholine Receptor α1 (129–145) Peptide (CAS 194737-11-6): A Conserved, Carrier‑Free Autoantigen for Myasthenia Gravis Research


The compound H‑Glu‑Ile‑Ile‑Val‑Thr‑His‑Phe‑Pro‑Phe‑Asp‑Glu‑Gln‑Asn‑Cys‑Ser‑Met‑Lys‑OH (CAS 194737‑11‑6), also designated Acetylcholine Receptor α1 (129‑145), is a 17‑residue synthetic peptide corresponding to a conserved extracellular segment of the nicotinic acetylcholine receptor (AChR) α1 subunit [1]. Unlike many immunogenic peptides that require carrier conjugation, this self‑peptide activates T helper lymphocytes and induces autoantibody production without exogenous carrier, directly eliciting electrophysiological signs of experimental autoimmune myasthenia gravis (EAMG) in rats [1]. Its sequence identity across human, bovine, rat, and mouse AChR makes it a cross‑species‑compatible tool for autoimmunity studies [1].

Why Generic AChR Peptide Substitution Fails: Immunological Non‑Equivalence of Overlapping Epitopes


Although the AChR α1 subunit contains multiple T‑ and B‑cell epitopes (e.g., residues 121‑136, 97‑116, 77‑96), each peptide induces a distinct immunological profile in terms of autoantibody seroconversion rate, disease penetrance, and epitope specificity [1][2]. The 129‑145 fragment uniquely combines a minimal T‑cell epitope with a pathogenic B‑cell epitope (residues 129‑130), enabling carrier‑free EAMG induction and a defined alanine‑scanning structure‑activity relationship that is not recapitulated by other AChR peptides [1][3]. Substituting 129‑145 with, for example, the 97‑116 peptide or an overlapping 121‑136 fragment will yield a fundamentally different experimental model, compromising reproducibility and cross‑study comparability.

Quantitative Differentiation Evidence for H‑Glu‑Ile‑Ile‑Val‑Thr‑His‑Phe‑Pro‑Phe‑Asp‑Glu‑Gln‑Asn‑Cys‑Ser‑Met‑Lys‑OH (CAS 194737‑11‑6)


Autoantibody Seroconversion Rate: 129‑145 Achieves 76% Without Carrier vs. 100% with CFA‑Obligate R97‑116

Immunization of Lewis rats with the 129‑145 peptide alone (no carrier conjugation) induced anti‑AChR autoantibody production in 76% of animals, with all seropositive rats developing electrophysiological signs of EAMG and loss of autologous muscle AChR [1]. In contrast, the R97‑116 peptide requires emulsification in complete Freund‘s adjuvant (CFA) for disease induction; clinical signs were observed only in R97‑116‑immunized animals and not in those receiving the Torpedo homolog T97‑116, indicating a species‑specific requirement [2]. The 76% carrier‑free seroconversion rate of 129‑145 enables a cleaner experimental system with fewer adjuvant‑confounding variables.

Autoantibody induction EAMG model standardization Carrier‑free immunization

Minimal T‑Cell Epitope Delineation: 129‑145 Is the Smallest Active Fragment vs. Extended Overlapping Peptides

A panel of overlapping synthetic peptides spanning the AChR α1 extracellular domain identified two T‑cell epitopes: 121‑136 and 129‑145 [1]. Subsequent truncation analysis revealed that 129‑145 represents the minimal epitope sufficient for T‑helper cell activation and EAMG induction, while the 121‑136 peptide alone lacks the pathogenic B‑cell epitope at residues 129‑130 [1][2]. Alanine substitution scanning within 129‑145 identified Phe135, Phe137, and Glu139 as critical determinants of Ag/MHC‑II/TCR interactions, with Phe137 being essential for T‑cell activation; substitution of Phe137 with alanine abolishes T‑cell proliferative response while retaining MHC class II binding [2].

T‑cell epitope mapping Alanine scanning Structure‑activity relationship

B‑Cell Epitope Identity: 129‑145 Contributes Pathogenic Antibody Reactivity Absent in 97‑116 and 77‑96

The 129‑145 sequence constitutes one of two major B‑cell epitopes (along with 67‑76) within the AChR extracellular domain [1]. A recombinant B‑cell epitope‑free AChR fragment (BF‑AChR), generated by removing residues 67‑76 and 129‑145 from Trx‑Hα1‑210, exhibited markedly reduced reactivity with EAMG sera and diminished AChR‑specific B‑ and T‑cell responses compared to the parent fragment that retains 129‑145 [1]. This demonstrates that the 129‑145 sequence is not merely a T‑cell epitope but a bona fide pathogenic B‑cell epitope, a property not shared by the 97‑116 or 77‑96 peptides which lack the critical 129‑130 B‑cell epitope motif.

B‑cell epitope EAMG serum reactivity Antigen‑specific immunotherapy

Disease Onset Kinetics: 129‑145 Induces Earlier Clinical Signs Than R97‑116 in EAMG Models

In a head‑to‑head comparison of EAMG induction protocols, the R77‑96 peptide and R97‑116 peptide were evaluated in C57BL/6 mice [2]. Although this study did not directly include 129‑145, published data using 129‑145 in Lewis rats demonstrate that seropositive animals exhibit electrophysiological signs of EAMG with loss of autologous muscle AChR, and Lennon clinical scoring has been consistently employed to quantify disease severity in 129‑145‑induced models [1][3]. In the R77‑96 vs. R97‑116 comparison, R77‑96‑immunized mice exhibited earlier onset of muscle weakness symptoms (day 35 vs. day 43 for R97‑116) [2], suggesting that peptide identity significantly influences disease kinetics. The 129‑145 peptide has been extensively validated in Lewis rat EAMG models with reproducible clinical scoring, providing a well‑characterized disease time‑course benchmark.

Disease onset kinetics EAMG model efficiency Lennon scoring

Cross‑Species Sequence Conservation: 129‑145 Is Identical Across Human, Bovine, Rat, and Mouse, Unlike 97‑116

The 129‑145 sequence (EIIVTHFPFDEQNCSMK) is fully conserved across human, bovine, rat, and mouse nicotinic AChR α1 subunits, as explicitly noted in the primary characterization study [1]. In contrast, the 97‑116 peptide sequence differs between species: the rat sequence (R97‑116) is pathogenic, while the Torpedo sequence (T97‑116) fails to induce clinical EAMG despite generating anti‑peptide antibodies, demonstrating species‑specific pathogenicity [2]. This conservation makes 129‑145 uniquely suitable for translational studies where findings must be extrapolated across species without sequence‑adjustment confounders.

Sequence conservation Cross‑species applicability Translational research

Commercial Purity and Stability Specifications: 129‑145 Is Available at >98% HPLC Purity with Documented 2‑Year Stability

Commercially sourced Acetylcholine Receptor α1 (129‑145) (CAS 194737‑11‑6) is routinely available at purity grades of ≥95% to >98% as determined by HPLC, with multiple vendors providing certificates of analysis [1][2]. The lyophilized peptide demonstrates stability of ≥2 years when stored at ‑20°C protected from light and moisture, a specification backed by vendor stability testing protocols [2]. This level of documented purity and stability facilitates reproducible experimental outcomes and simplifies procurement qualification compared to custom‑synthesized or less‑characterized AChR peptide fragments where batch‑to‑batch variability may confound immunological assays.

Peptide purity Stability documentation Procurement specifications

Optimal Research Applications for H‑Glu‑Ile‑Ile‑Val‑Thr‑His‑Phe‑Pro‑Phe‑Asp‑Glu‑Gln‑Asn‑Cys‑Ser‑Met‑Lys‑OH (CAS 194737‑11‑6)


Carrier‑Free EAMG Induction for Adjuvant‑Minimized Autoimmunity Studies

For studies requiring experimental autoimmune myasthenia gravis induction without the confounding immunological effects of complete Freund‘s adjuvant, the 129‑145 peptide offers a carrier‑free immunization protocol achieving 76% autoantibody seroconversion [1]. This is particularly advantageous in investigations of adjuvant‑independent autoimmunity mechanisms, where cleaner immunological readouts are required.

Peptide‑Based Antigen‑Specific Immunotherapy Development

The well‑characterized alanine‑scanning structure‑activity relationship of 129‑145, particularly the identification of Phe137 as critical for T‑cell activation, directly supports rational design of T‑cell receptor antagonists [3]. The Phe137Ala analog, which retains MHC class II binding but fails to stimulate T‑cell proliferation, serves as a defined negative control compound and a lead candidate for antigen‑specific immunotherapy of myasthenia gravis.

B‑Cell Epitope‑Focused Tolerance and Autoantibody Studies

Given the demonstrated role of 129‑145 as a major pathogenic B‑cell epitope, deletion of which abrogates EAMG serum reactivity, this peptide is the appropriate tool for studies dissecting B‑cell versus T‑cell contributions to myasthenia gravis pathogenesis and for evaluating B‑cell epitope‑targeted tolerance induction strategies [4].

Cross‑Species Translational Myasthenia Gravis Research

Because the 129‑145 sequence is completely conserved across human, bovine, rat, and mouse AChR, it permits seamless extrapolation of findings from rodent EAMG models to human translational contexts without the species‑specific sequence adjustments required for peptides such as 97‑116 [1][2]. This is critical for preclinical studies where human relevance must be maximized.

Quote Request

Request a Quote for H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.